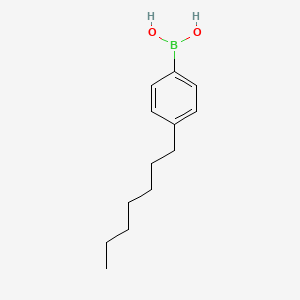

(4-heptylphenyl)boronic Acid

描述

Significance of Organoboron Compounds in Modern Organic Synthesis

Organoboron compounds have become essential in organic synthesis due to their versatility and reactivity. numberanalytics.com Their importance stems from the unique characteristics of the boron atom, which allows for the formation of stable yet reactive compounds with a wide array of organic groups. numberanalytics.com These compounds are integral to modern synthetic organic chemistry because the carbon-boron bond can undergo various chemical transformations, often with high stereochemistry retention and excellent functional group tolerance. thieme.de The non-toxic nature of the resulting boric acid byproducts further enhances their appeal in sustainable chemical processes. dergipark.org.tr

The pioneering work in organoboron chemistry, particularly the development of hydroboration and cross-coupling reactions, has been recognized with Nobel Prizes, underscoring the profound impact of this field on science. dergipark.org.trmusechem.com Organoboranes are now fundamental reagents for creating complex molecules, including pharmaceuticals and advanced materials. numberanalytics.comacs.org

Overview of Arylboronic Acid Reactivity and Utility in Organic Transformations

Arylboronic acids are renowned for their participation in a wide range of organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. dergipark.org.tracs.org This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron compound with a halide or triflate, and it has become one of the most important and widely used reactions in modern organic chemistry. numberanalytics.comorganic-chemistry.org

Beyond the Suzuki coupling, arylboronic acids are utilized in various other transformations, including:

Chan-Lam Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.org

Dehydrative C-alkylation: Arylboronic acids can catalyze the formation of new carbon-carbon bonds by reacting with alcohols. researchgate.net

Additions to Imines and Carbonyls: They can add to carbon-heteroatom double bonds to form new functional groups. wiley.com

Arylboronic acids are generally stable, easy to handle, and compatible with a wide range of functional groups, making them highly valuable intermediates in multi-step syntheses. thieme.denih.gov Their reactivity can be influenced by the electronic properties of the substituents on the aromatic ring. organic-chemistry.org

Positioning of (4-Heptylphenyl)boronic Acid within the Chemical Space of Boronic Acids

This compound, with its long alkyl chain attached to the phenyl ring, is a specialized member of the arylboronic acid family. The heptyl group imparts significant lipophilicity to the molecule, influencing its solubility and interaction with other molecules. This structural feature makes it a valuable building block in the synthesis of liquid crystals and other materials where molecular shape and intermolecular forces are critical. mdpi.comworktribe.com

The presence of the boronic acid functional group allows this compound to participate in the full range of reactions characteristic of arylboronic acids, most notably the Suzuki-Miyaura coupling. mdpi.com This enables the straightforward incorporation of the 4-heptylphenyl moiety into larger, more complex molecular architectures.

Properties of this compound

The physical and chemical properties of this compound are crucial for its application in organic synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₂₁BO₂ |

| Molecular Weight | 220.12 g/mol |

| Melting Point | 50-70 °C |

| Boiling Point | 357 °C at 760 mmHg |

| Flash Point | 169.7 °C |

| Density | 0.99 g/cm³ |

| CAS Number | 256383-44-5 |

Data sourced from lookchem.comboronmolecular.com

Research Findings and Applications

Detailed research has highlighted the utility of this compound in specific synthetic applications.

Synthesis of Liquid Crystals

A significant application of this compound is in the synthesis of liquid crystals. The long heptyl tail is a common feature in liquid crystalline molecules, as it contributes to the anisotropic properties required for the formation of mesophases.

In one study, this compound was used in a Suzuki-Miyaura cross-coupling reaction with a brominated benzothiadiazole derivative to synthesize a new fluorescent nematic liquid crystal. mdpi.com The reaction, catalyzed by a palladium complex, successfully coupled the two aromatic fragments to create the target molecule. mdpi.com This demonstrates the role of this compound as a key precursor for introducing a specific alkyl-substituted phenyl group into a larger molecular framework, which is a common strategy in the design of liquid crystal materials. mdpi.comworktribe.com

Structure

2D Structure

属性

IUPAC Name |

(4-heptylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BO2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11,15-16H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBUNLZEBLXJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400717 | |

| Record name | (4-heptylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256383-44-5 | |

| Record name | (4-heptylphenyl)boronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development for Arylboronic Acids

Classical Approaches for Arylboronic Acid Synthesis

The traditional synthesis of arylboronic acids relies on the formation of highly reactive organometallic intermediates—typically Grignard or organolithium reagents—from aryl halides. These intermediates are then quenched with an electrophilic boron source, such as a trialkyl borate (B1201080), followed by hydrolysis to yield the desired boronic acid. nih.gov

The Grignard-based synthesis is a long-established and widely used method for preparing arylboronic acids. The process begins with the formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide. For the synthesis of (4-heptylphenyl)boronic acid, the precursor is typically 1-bromo-4-heptylbenzene. This precursor reacts with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) to form (4-heptylphenyl)magnesium bromide.

This highly nucleophilic Grignard reagent is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures (e.g., -78 °C) to prevent over-addition. nih.govwiley-vch.de The reaction forms a boronate ester intermediate, which is subsequently hydrolyzed with an aqueous acid to yield this compound. escholarship.orggoogle.com While effective, this method's primary limitation is its incompatibility with functional groups that are sensitive to the highly basic and nucleophilic Grignard reagent. nih.gov A general and convenient protocol involves preparing the aryl Grignard reagent in the presence of lithium chloride (LiCl), which can improve solubility and reactivity, enabling the borylation to proceed efficiently at 0°C. organic-chemistry.org

General Reaction Scheme for Grignard-Mediated Borylation:

Where Ar = (4-heptylphenyl), X = Br, R = alkyl group

Similar to the Grignard approach, organolithium reagents provide a powerful route to arylboronic acids. This method involves a halogen-lithium exchange between an aryl halide (e.g., 1-bromo-4-heptylbenzene) and an alkyllithium reagent, typically n-butyllithium (n-BuLi), at very low temperatures. nih.gov The resulting (4-heptylphenyl)lithium is a highly reactive intermediate that is subsequently treated with a trialkyl borate. nih.gov

The extreme reactivity of organolithium reagents necessitates cryogenic conditions (often -78 °C or lower) to control the reaction and prevent side reactions, such as the addition of a second aryllithium species to the borate intermediate. wiley-vch.de After the initial reaction, an acidic workup hydrolyzes the boronate ester to afford the final this compound. This method shares the same functional group incompatibility limitations as the Grignard route. nih.gov

Transition Metal-Catalyzed Borylation Strategies

To overcome the limitations of classical methods, particularly their poor functional group tolerance, transition metal-catalyzed borylation reactions have become indispensable tools in modern synthesis. nih.gov These methods offer milder reaction conditions and broader substrate scopes.

The Miyaura borylation is a prominent palladium-catalyzed cross-coupling reaction for synthesizing boronate esters. organic-chemistry.org This method couples an aryl halide or pseudohalide (e.g., triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). mdpi.com To synthesize the pinacol ester of this compound, 1-bromo-4-heptylbenzene would be reacted with B₂pin₂ in the presence of a palladium catalyst, a suitable ligand (often a phosphine (B1218219) like XPhos), and a base (such as potassium acetate). nih.govnih.gov

Recent advancements have introduced tetrahydroxydiboron [B₂(OH)₄] as a more atom-economical borylating agent, allowing for the direct synthesis of arylboronic acids without the need for a subsequent ester hydrolysis step. nih.govnih.gov Palladium-catalyzed methods are highly valued for their excellent functional group tolerance, allowing for the borylation of substrates containing sensitive groups like esters, ketones, and nitro groups. nih.gov

| Aryl Halide | Borylating Agent | Catalyst/Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | B₂pin₂ | PdCl₂(dppf) | KOAc | 85 |

| 4-Chloroanisole | B₂(OH)₄ | Pd(OAc)₂ / XPhos | KOAc | 91 |

| 3-Bromopyridine | B₂pin₂ | Pd(dba)₂ / PPh₃ | KOAc | 78 |

| Methyl 4-bromobenzoate | B₂pin₂ | PdCl₂(dppf) | KOAc | 90 |

This table presents illustrative data for the general palladium-catalyzed Miyaura borylation reaction, as specific yield data for this compound was not available in the surveyed literature.

Iridium-catalyzed borylation represents a significant advance in synthetic efficiency by enabling the direct functionalization of C–H bonds. umich.edu This approach avoids the need for pre-functionalized aryl halides, instead using the arene itself as the starting material. For the synthesis of this compound, the precursor would be heptylbenzene.

The reaction is typically catalyzed by an iridium(I) complex, often in conjunction with a bipyridine-based ligand, and uses a diboron reagent like B₂pin₂. scispace.com A key challenge in C–H activation is controlling the regioselectivity. For monosubstituted benzenes like heptylbenzene, borylation can occur at the ortho, meta, and para positions. The regioselectivity is primarily dictated by steric factors; the catalyst preferentially activates the least sterically hindered C–H bonds, which often leads to a mixture of meta and para products. umich.edu Achieving high para-selectivity to form this compound exclusively requires the use of specifically designed bulky ligands that sterically block the meta positions. nih.gov

| Substrate | Ligand | Ratio (ortho:meta:para) | Total Yield (%) |

|---|---|---|---|

| Toluene | dtbpy | 5:65:30 | 95 |

| Anisole | dtbpy | 2:60:38 | 98 |

| tert-Butylbenzene | dtbpy | 0:18:82 | 99 |

| Toluene | Xyl-MeO-BIPHEP | -:-:>90 (para) | 85 |

This table illustrates typical regioselectivity outcomes for the general iridium-catalyzed C-H borylation reaction. 'dtbpy' is 4,4'-di-tert-butyl-2,2'-bipyridine. Data is representative of general findings in the field. nih.gov

Nickel-catalyzed borylation has emerged as a cost-effective and powerful alternative to palladium-based systems. upenn.edu Nickel catalysts can couple a wide range of aryl electrophiles, including not only aryl chlorides and bromides but also more challenging substrates like aryl fluorides and pseudohalides (e.g., mesylates, sulfamates), with diboron reagents. upenn.eduorganic-chemistry.org

The synthesis of this compound derivatives via this method would proceed from a precursor such as 4-heptylphenyl chloride or bromide. These reactions often utilize a combination of a nickel salt (e.g., NiCl₂(dppp)) and a ligand, with tetrahydroxydiboron [B₂(OH)₄] being an effective borylating agent. nih.govnih.gov A significant advantage of some nickel-catalyzed systems is their ability to operate under mild conditions, even at room temperature, while maintaining broad functional group tolerance. organic-chemistry.orgnih.gov This makes nickel catalysis an attractive option for industrial-scale synthesis.

| Substrate | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | NiCl₂(dppp)/PPh₃ | DIPEA | 80 | 85 |

| 4-Chlorobenzonitrile | NiCl₂(dppp)/PPh₃ | DIPEA | RT | 95 |

| 3-Bromothiophene | NiCl₂(dppp)/PPh₃ | DIPEA | RT | 91 |

| 4-Tolyl mesylate | Ni(COD)₂/PCy₃ | K₃PO₄ | RT | >95 |

This table provides representative examples of the nickel-catalyzed borylation of various aryl electrophiles, demonstrating the method's scope and mild conditions. nih.gov

Rhodium-Catalyzed C-H Borylation of Alkenes

Rhodium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical approach to organoboron compounds. While this method is predominantly applied to arenes and alkanes, its application to alkenes provides a route to vinyl and alkylboronic esters. wikipedia.org The synthesis of arylboronic acids like this compound, however, typically involves the borylation of an aromatic C-H bond rather than an alkene.

In the context of preparing precursors to this compound, rhodium-catalyzed hydroboration of a suitable alkene precursor, such as 1-heptyl-4-vinylbenzene, could theoretically yield a borylated intermediate. However, regiocontrol in the rhodium-catalyzed borylation of vinyl arenes is a significant challenge. nih.gov The reaction can lead to either the primary or tertiary boronic ester depending on the specific ligands and reaction conditions employed. nih.gov For instance, the use of TADDOL-derived phosphite ligands can direct the hydroboration of β-aryl methylidenes to selectively produce either chiral primary or tertiary boronic esters. nih.gov

A more direct and common approach for synthesizing arylboronic acids is the rhodium-catalyzed C-H borylation of the corresponding arene. This reaction typically employs a rhodium catalyst, often in conjunction with a diene ligand, and a boron source like bis(pinacolato)diboron (B₂pin₂). rsc.org The general mechanism involves the oxidative addition of the rhodium catalyst to the B-B bond of the diboron reagent, followed by C-H activation of the arene and reductive elimination to afford the arylboronic ester.

While specific examples detailing the rhodium-catalyzed synthesis of this compound are not prevalent in the provided search results, the general methodology is well-established for a wide range of substituted arenes. rsc.orgrsc.orgnih.gov The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, are critical for achieving high yields and regioselectivity.

Table 1: Key Factors in Rhodium-Catalyzed C-H Borylation

| Factor | Description | Impact on Synthesis |

| Catalyst | Typically a rhodium(I) complex, such as [Rh(cod)Cl]₂ or Rh(acac)(CO)₂. | The choice of rhodium precursor can influence catalytic activity and stability. |

| Ligand | Often a chiral diene or phosphine ligand. | Crucial for achieving high enantioselectivity in asymmetric additions and can influence regioselectivity. nih.govrsc.org |

| Boron Source | Commonly bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). | The nature of the boron reagent affects reactivity and the stability of the resulting boronic ester. |

| Solvent | Aprotic solvents like THF, dioxane, or toluene are frequently used. | Solvent can impact catalyst solubility, stability, and reaction kinetics. |

| Temperature | Reactions are often conducted at elevated temperatures. | Temperature affects reaction rates and can influence selectivity. |

Advancements in Stereoselective and Chemoselective Borylation

Recent advancements in borylation chemistry have focused on achieving high levels of stereoselectivity and chemoselectivity, which are critical for the synthesis of complex and biologically active molecules.

Stereoselective Borylation: The development of chiral ligands for metal-catalyzed borylation reactions has enabled the enantioselective synthesis of chiral boronic esters. vt.eduvt.edu For instance, phosphine-catalyzed hydroboration of propiolonitriles can generate β-borylacrylonitriles with high E-selectivity. vt.eduvt.edu While direct asymmetric C-H borylation to create axial or planar chirality in arylboronic acids is a developing area, the focus has largely been on creating stereocenters in aliphatic side chains. nih.gov

Chemoselective Borylation: Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the context of arylboronic acid synthesis, this is particularly important when the substrate contains multiple reactive sites. For example, methods have been developed for the chemoselective C(sp)–H borylation of terminal alkynes in the presence of other C-H bonds. rsc.orgresearchgate.netchemrxiv.org Metal-free C–H borylation has also been shown to be a powerful tool for achieving chemoselectivity. acs.org For instance, a novel method for the metal-free chemoselective C–H borylation of N-phenylbenzamides using BBr₃ has been described, demonstrating excellent chemoselectivity towards the benzoyl ring. acs.org

Transition metal-catalyzed remote C-H borylation is an emerging area that allows for the functionalization of C-H bonds that are not in close proximity to directing groups. nih.gov This strategy relies on sophisticated ligand design to control the regioselectivity of the borylation reaction, enabling access to meta- and para-substituted arylboronic acids that are often challenging to synthesize via traditional methods. nih.gov

Formation of Boronic Esters and MIDA Boronates as Precursors

Boronic acids are often handled and stored as their corresponding esters to enhance their stability and ease of purification. nih.govsigmaaldrich.com Boronic esters, such as pinacol esters, are widely used in Suzuki-Miyaura cross-coupling reactions and can be readily prepared and purified using standard laboratory techniques. nih.govsigmaaldrich.com

MIDA Boronates: A significant advancement in the field is the development of N-methyliminodiacetic acid (MIDA) boronates. bldpharm.comsigmaaldrich.comnih.gov MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. bldpharm.comsigmaaldrich.comnih.gov This stability stems from the trivalent MIDA ligand, which rehybridizes the boron center to a more stable sp³ configuration, rendering it unreactive towards transmetalation under standard cross-coupling conditions. sigmaaldrich.com The MIDA protecting group can be easily cleaved under mild aqueous basic conditions to liberate the corresponding boronic acid in situ. sigmaaldrich.comnih.gov

The use of MIDA boronates offers several advantages:

Enhanced Stability: They are generally bench-top stable and can be stored for extended periods without degradation. bldpharm.comsigmaaldrich.com

Compatibility with Chromatography: Unlike many boronic acids, MIDA boronates are compatible with silica gel chromatography, simplifying purification. bldpharm.comnih.gov

Iterative Cross-Coupling: Their stability allows for sequential Suzuki-Miyaura reactions, enabling the synthesis of complex molecules in a controlled manner. sigmaaldrich.com

The synthesis of this compound could proceed through the formation of its MIDA boronate, which would then be deprotected as needed. This strategy would offer greater flexibility in multi-step synthetic sequences.

Table 2: Comparison of Boronic Acid Precursors

| Precursor | Advantages | Disadvantages |

| Boronic Acid | Directly used in many reactions. | Can be prone to dehydration, oxidation, and protodeboronation. Often difficult to purify by chromatography. |

| Pinacol Ester | More stable than the corresponding boronic acid. Generally compatible with chromatography. | Hydrolysis to the boronic acid may be required for some reactions. |

| MIDA Boronate | Exceptionally stable, crystalline solids. Compatible with a wide range of reagents and chromatography. Enables iterative cross-coupling. bldpharm.comsigmaaldrich.comnih.gov | Requires a deprotection step to generate the active boronic acid. sigmaaldrich.com |

Optimization Strategies for Large-Scale Synthesis of Arylboronic Acids

The transition from laboratory-scale synthesis to large-scale industrial production of arylboronic acids like this compound presents several challenges, including cost, safety, and efficiency. Optimization strategies are crucial to address these challenges.

Key areas for optimization include:

Starting Material Selection: Utilizing readily available and cost-effective starting materials is paramount for industrial synthesis. For this compound, this could involve starting from 4-bromo-1-heptylbenzene or 1-heptylbenzene.

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading can significantly impact yield, purity, and cost. For instance, in Grignard-based syntheses, factors like temperature and reactant molar ratios are critical. nih.gov

Catalyst Selection and Loading: Identifying highly active and robust catalysts that can be used at low loadings is essential for minimizing costs and reducing metal contamination in the final product. The development of reusable solid-phase catalysts is also an area of interest. organic-chemistry.org

Solvent Choice and Work-up Procedures: Selecting environmentally friendly solvents and developing efficient work-up and purification procedures are important for sustainable and cost-effective manufacturing. The use of "one-pot" procedures can streamline the synthesis and reduce waste. nih.gov

Process Safety: A thorough evaluation of the reaction hazards is necessary to ensure safe operation on a large scale.

A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester has been developed, which involves a two-step procedure that has been successfully scaled up to kilogram quantities. clockss.org This highlights the importance of developing robust and scalable synthetic routes for industrially relevant boronic acid derivatives.

Catalytic Applications of Arylboronic Acids

Organoboronic Acids as Lewis Acid Catalysts

Organoboron compounds, including arylboronic acids, function almost exclusively as Lewis acids, despite the presence of potentially acidic hydroxyl groups. nih.gov The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base, thereby activating the substrate for subsequent reactions. wiley-vch.de This Lewis acidity is central to their catalytic role in a wide array of organic transformations. nih.govtandfonline.com

Arylboronic acids can activate oxygen-containing functional groups in two distinct ways. They can activate alcohols and carboxylic acids as electrophiles through the formation of a covalent adduct. nih.gov This activation facilitates nucleophilic attack on the oxygen-bearing carbon. Conversely, the formation of an anionic boronate complex can increase the electron density on an oxygen atom, thereby activating it as a nucleophile. nih.gov This dual ability to activate oxygen atoms as either electrophiles or nucleophiles underscores the versatility of arylboronic acids in catalysis. nih.govacs.org

Arylboronic acids are effective catalysts for dehydration reactions, which involve the removal of a water molecule to form new bonds. nih.gov They have been successfully employed in the dehydrative substitution of benzylic alcohols for C-O bond formation. acs.org For instance, electron-poor arylboronic acids can catalyze the etherification of secondary benzylic alcohols with other alcohols. nih.gov This process is believed to proceed through an SN1 pathway, where the boronic acid facilitates the departure of the hydroxyl group as water, generating a carbocation intermediate that is then trapped by the nucleophile. nih.govacs.org An N-methylpyridinium-4-boronic ester has also been shown to catalyze the dehydrative glycosidation of 2-deoxy sugar-derived hemiacetals. nih.gov

Table 1: Examples of Arylboronic Acid Catalyzed Dehydration Reactions

| Catalyst | Reactants | Product | Reference |

| Pentafluorophenylboronic acid (with oxalic acid co-catalyst) | Secondary benzylic alcohols and alkyl alcohols | Ethers | nih.gov |

| N-methylpyridinium-4-boronic ester | 2-deoxy sugar-derived hemiacetals and alcohols | 2-Deoxyglycosides | nih.gov |

| 2-Carboxylphenylboronic acid (with oxalic acid co-catalyst) | Enantiomerically enriched tertiary 3-hydroxy-3-substituted oxindoles and secondary benzylic alcohols | Racemized alcohols | acs.org |

This table presents selected examples of dehydration reactions catalyzed by arylboronic acids and their derivatives, illustrating the scope of this catalytic application.

Arylboronic acids can catalyze carbonyl condensation reactions, such as the aldol condensation. nih.gov Aldol-type condensations of aldehydes and ketones to form α,β-unsaturated carbonyl groups are catalyzed by boric acid, and aminoboronic acids have shown promise as aldol catalysts through a dual-activation mechanism. nih.gov More complex sequential reactions have also been developed, combining the aldol condensation of aldehydes and methyl ketones with a subsequent transition metal-catalyzed addition of arylboronic acids to form β-substituted ketones. acs.orgnih.gov

The Lewis acidity of arylboronic acids enables them to catalyze acylation and alkylation reactions. nih.gov In acylation, they can activate carboxylic acids towards nucleophilic attack. For example, ortho-dialkylaminomethyl-substituted arylboronic acids are effective catalysts for the formation of anhydrides from vicinal dicarboxylic acids. nih.gov

In the realm of alkylation, arylboronic acids have been used to catalyze the dehydrative C-alkylation of 1,3-diketones and 1,3-ketoesters using secondary benzylic alcohols as electrophiles. acs.orgstrath.ac.uk This method provides a route to form new carbon-carbon bonds with water as the only byproduct. acs.org A combination of pentafluorophenylboronic acid and oxalic acid has been shown to be an effective catalytic system for these transformations. acs.org This catalytic system is also applicable to the allylation of benzylic alcohols using allyltrimethylsilane as the nucleophile. acs.orgstrath.ac.uk Furthermore, a combination of hydrogen bonding and Lewis acidity from arylboronic acids has been applied to the reductive alkylation of quinolines. nih.gov

Table 2: Arylboronic Acid Catalyzed Alkylation Reactions

| Catalyst System | Nucleophile | Electrophile | Product Type | Yield | Reference |

| Pentafluorophenylboronic acid / Oxalic acid | 1,3-Diketones | Secondary benzylic alcohols | C-Alkylated 1,3-diketones | Up to 98% | acs.org |

| Pentafluorophenylboronic acid / Oxalic acid | 1,3-Ketoesters | Secondary benzylic alcohols | C-Alkylated 1,3-ketoesters | Up to 97% | acs.org |

| Pentafluorophenylboronic acid / Oxalic acid | Allyltrimethylsilane | Benzylic alcohols | Allylated arenes | Up to 96% | acs.org |

This table summarizes the scope and efficiency of arylboronic acid-catalyzed C-alkylation and allylation reactions, highlighting the versatility of this catalytic system.

Arylboronic acids have emerged as mild and efficient catalysts for various cycloaddition reactions. nih.gov They have been successfully applied to Diels-Alder reactions, particularly with 2-alkynoic acids as dienophiles, to produce polysubstituted aromatic carboxylic acids. researchgate.netdaneshyari.com The boronic acid is thought to activate the unsaturated carboxylic acid by lowering its LUMO energy, likely through a covalent monoacylated hemiboronic ester intermediate. researchgate.netdaneshyari.com

The first example of an arylboronic acid-catalyzed [4+3] cycloaddition reaction has also been reported, using 3,5-bis-(trifluoromethyl) phenylboronic acid as the catalyst. rsc.org This method allows for the synthesis of cyclohepta[b]benzofurans and cyclohepta[b]indoles in excellent yields under mild conditions. rsc.org Some ortho-substituted arylboronic acids have also been found to catalyze the Huisgen [3+2] cycloaddition of azides with terminal alkynes that are attached to a carboxylic group, without the need for a copper catalyst. nih.gov

Direct Amidation Catalysis by Arylboronic Acids

One of the most significant applications of arylboronic acids is in the direct amidation of carboxylic acids and amines. organic-chemistry.orgrsc.org This reaction forms an amide bond with the concomitant removal of a molecule of water, representing a highly atom-economical process. acs.org Arylboronic acids serve as efficient catalysts for this transformation, obviating the need for stoichiometric coupling reagents and minimizing waste. organic-chemistry.orgacs.org

The mechanism is believed to involve the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid with the arylboronic acid. researchgate.netrsc.org This intermediate is more susceptible to nucleophilic attack by the amine than the original carboxylic acid. The removal of water, typically achieved using molecular sieves, is crucial for driving the reaction to completion as the formation of the acyloxyboronic acid intermediate is thermodynamically unfavorable but kinetically facile. researchgate.netrsc.org The rate-determining step is thought to be the cleavage of the C-O bond of the tetracoordinate acyl boronate intermediate. researchgate.netrsc.org

Studies have shown that ortho-iodo substituted arylboronic acids are particularly effective catalysts for direct amidation. organic-chemistry.orgresearchgate.net For instance, 5-methoxy-2-iodophenylboronic acid has demonstrated high kinetic activity, providing excellent yields of amides in short reaction times at room temperature. organic-chemistry.org The high catalytic activity of ortho-iodophenylboronic acid is attributed to a combination of steric effects and orbital interactions between the iodine and boron atoms. researchgate.netrsc.org

Mechanistic Investigations of Boron-Catalyzed Amidation

The direct formation of amides from carboxylic acids and amines is a cornerstone of chemical synthesis. Arylboronic acids have emerged as effective catalysts for this transformation. For years, the commonly accepted mechanism involved the formation of a monomeric acyloxyboron intermediate, which was then attacked by the amine. orgsyn.orgnih.gov However, recent and detailed mechanistic studies have brought this model into question. orgsyn.orgnih.govchemrxiv.org

Investigations have revealed that the catalytic cycle is more complex than previously thought. orgsyn.org It has been observed that borinic acids are not competent catalysts for amidation, suggesting that at least three coordination sites on the boron atom are necessary for the reaction to proceed. nih.gov This observation is inconsistent with the monoacyloxyboron pathway. orgsyn.org As a result of these findings, alternative mechanisms have been proposed that better fit the experimental and theoretical data. nih.gov The optimization of reaction conditions, such as the use of ortho-iodo substituted arylboronic acids, has been shown to allow for amidation to occur at room temperature. beilstein-journals.org

Role of Boron-Nitrogen Interactions in Catalysis

The interaction between the boron atom of the catalyst and the nitrogen atom of the amine substrate is a critical aspect of the catalytic cycle. Studies have shown that a rapid reaction occurs between amines and various boron compounds, including boronic acids. nih.govutoronto.ca This suggests that boron-nitrogen (B-N) interactions are highly likely to occur during catalytic amidation. nih.govutoronto.ca

These B-N interactions are not limited to amidation. In the field of nitrogen reduction reactions (NRR), the unique electronic properties of boron are exploited. Unlike transition metals that use d orbitals, the sp³ hybrid orbital of a boron atom can engage in π-back bonding with a nitrogen molecule. nih.govresearchgate.net This interaction populates the N-N π* orbital, which in turn weakens the N-N bond. nih.govresearchgate.net The effectiveness of this catalytic activity is strongly correlated with the degree of charge transfer between the boron atom and its supporting substrate. nih.govresearchgate.net Transition metal complexes have also been used to catalyze the dehydrocoupling of amine-borane adducts to form aminoboranes and borazines, further highlighting the significance of B-N bond formation in catalysis. mdpi.com

Dimeric B-X-B Motif Hypotheses

As an alternative to the monomeric acyloxyboron mechanism, recent hypotheses propose the formation of a dimeric B-X-B motif, where X can be an oxygen or a nitrogen-containing group (NR). orgsyn.orgnih.gov This dimeric structure is thought to be uniquely capable of activating the carboxylic acid while simultaneously positioning the amine nucleophile for attack on the carbonyl group. orgsyn.orgutoronto.ca

Quantum mechanical calculations support the feasibility of pathways involving these dimeric species, suggesting they are energetically more favorable than the previously accepted mechanism. orgsyn.orgutoronto.ca The formation of such B-O-B bridged systems is known to be facile, lending further credence to their potential role in the catalytic cycle of direct amidation. nih.gov These dimeric intermediates are believed to be essential for providing sufficient activation of the carboxylic acid, a key step that the monomeric pathway fails to fully explain under all conditions. utoronto.ca

Regioselective and Enantioselective Catalysis

Beyond amidation, arylboronic acids play a crucial role as reagents in transition metal-catalyzed reactions that exhibit high levels of regioselectivity and enantioselectivity. organic-chemistry.org These reactions are fundamental for constructing chiral molecules with specific three-dimensional arrangements.

In combination with chiral ligands, transition metals like rhodium and palladium can catalyze asymmetric reactions using arylboronic acids as a source of the aryl group. A notable example is the rhodium-catalyzed allylic arylation of racemic allylic carbonates, which can produce allylic arylation products with excellent yields and high enantioselectivity (up to >99% ee). Similarly, palladium-catalyzed asymmetric 1,4-additions of arylboronic acids to conjugated enones are a powerful method for creating C-C bonds and building all-carbon quaternary stereocenters.

The enantioselectivity in these reactions is often controlled by steric interactions between the chiral ligand and the substrate within the metal's coordination sphere. The specific arylboronic acid used can influence the reaction's efficiency and selectivity. While (4-heptylphenyl)boronic acid is not explicitly documented in these specific examples, its participation would be expected to yield products with a heptylphenyl moiety, potentially influencing the product's physical properties or subsequent biological activity.

Below is a table summarizing representative results from a study on palladium-catalyzed asymmetric conjugate addition of various arylboronic acids to a cyclic enone, demonstrating the high levels of enantioselectivity achievable.

| Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenylboronic acid | 95 | 98 |

| 4-Methylphenylboronic acid | 92 | 97 |

| 4-Methoxyphenylboronic acid | 96 | 98 |

| 3-Chlorophenylboronic acid | 85 | 96 |

| 2-Naphthylboronic acid | 91 | 99 |

Data is representative of typical results found in the literature for palladium-catalyzed asymmetric conjugate additions and does not specifically involve this compound.

Applications in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, valued for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. nih.govorganic-chemistry.orglibretexts.org (4-heptylphenyl)boronic acid is a prime example of a substrate used in this reaction to introduce a heptyl-substituted phenyl ring into a target molecule. A classic and well-documented application is the synthesis of 4'-heptyl-4-biphenylcarbonitrile, a component of liquid crystal displays. This synthesis typically involves the cross-coupling of this compound with 4-bromobenzonitrile (B114466).

The versatility of the Suzuki-Miyaura reaction allows this compound to be coupled with a wide array of aryl and heteroaryl halides or triflates. The primary factor influencing the success of the coupling is the nature of the coupling partner. Aryl bromides and iodides are common substrates due to their reactivity. For instance, the reaction between this compound and 4-bromobenzonitrile proceeds efficiently to yield the desired biphenyl (B1667301) product.

The electronic properties of the aryl halide can influence reaction outcomes. Electron-withdrawing groups on the coupling partner generally enhance reactivity, while electron-donating groups can sometimes slow the reaction. mdpi.com The long alkyl chain of the heptyl group on the boronic acid increases its lipophilicity, which can be advantageous for reactions conducted in organic solvents.

Below is a table representing the scope of this reaction with a common aryl halide:

| Boronic Acid | Coupling Partner | Product | Yield (%) |

| This compound | 4-bromobenzonitrile | 4'-heptyl-4-biphenylcarbonitrile | Typically high |

Note: Specific yield percentages can vary significantly based on the catalyst system, ligands, and reaction conditions employed.

The choice of the palladium catalyst is critical to the success of the Suzuki-Miyaura coupling. Both Pd(0) and Pd(II) complexes can be used as precatalysts. libretexts.org For the coupling of this compound, various palladium sources have been effectively utilized.

Commonly employed palladium precatalysts include:

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: This is a widely used, commercially available Pd(0) catalyst that is often effective for a broad range of substrates. It is frequently cited in procedures for the synthesis of 4'-heptyl-4-biphenylcarbonitrile.

Palladium(II) Acetate [Pd(OAc)₂]: Often used in conjunction with phosphine (B1218219) ligands, Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species.

The efficacy of these catalysts is demonstrated by the high conversion rates and yields reported in the synthesis of liquid crystal molecules. The catalyst loading can often be kept low, which is economically and environmentally beneficial.

| Catalyst | Ligand | Base | Solvent | Product Yield |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | High |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME | High |

Triphenylphosphine (B44618) (PPh₃): As a component of the Pd(PPh₃)₄ catalyst or added separately with a Pd(II) source like Pd(OAc)₂, triphenylphosphine is a standard and effective ligand for this type of transformation.

Bulky, Electron-Rich Phosphines: For more challenging substrates or to improve reaction efficiency, more sophisticated ligands have been developed. While specific examples for this compound are less commonly documented in general literature, ligands such as SPhos and XPhos have been shown to be highly effective for a wide range of Suzuki-Miyaura reactions, particularly with less reactive aryl chlorides. nih.gov

The ligand's structure directly impacts the coordination environment of the palladium center, which in turn affects the catalytic activity. The choice of ligand is often optimized to achieve the highest possible yield in the shortest reaction time.

Efforts in modern organic synthesis focus on developing methodologies that are not only efficient but also environmentally benign. This includes the use of milder reaction conditions and greener solvents.

The Suzuki-Miyaura reaction is particularly amenable to green chemistry principles due to the stability of boronic acids in water. chemrxiv.org Performing the reaction in aqueous solvent systems offers significant environmental advantages over traditional organic solvents. Typically, a biphasic system, such as toluene/water or dioxane/water, is employed. The use of a phase-transfer catalyst may sometimes be necessary to facilitate the interaction between the organic-soluble substrates and the aqueous-soluble base. For substrates with long alkyl chains like this compound, solubility in purely aqueous media can be a challenge, making biphasic systems or the use of co-solvents a practical approach.

A significant advancement in catalyst development has been the creation of air-stable palladium precatalysts. oiccpress.comiau.irresearchgate.netua.edu These catalysts simplify the experimental setup by eliminating the need for strictly inert atmospheres (i.e., the use of gloveboxes or Schlenk lines), making the procedures more accessible and scalable. iau.ir Palladacycles and complexes with bulky, electron-rich phosphine ligands often exhibit enhanced stability towards air and moisture. libretexts.org The use of such robust catalysts in the coupling of this compound allows for more practical and efficient industrial-scale synthesis.

Mechanistic Pathways of the Suzuki-Miyaura Reaction Cycle

The Suzuki-Miyaura reaction stands as one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds, typically coupling an organoboron species with an organohalide. wikipedia.org As an arylboronic acid, this compound is a standard coupling partner in this reaction, participating in a well-defined catalytic cycle.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps involving a palladium catalyst. researchgate.netchemrxiv.org

Oxidative Addition : The cycle begins with a palladium(0) complex, which is the active catalytic species. This complex reacts with an organohalide (e.g., an aryl bromide or iodide), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming an organopalladium(II) halide intermediate. wikipedia.orgresearchgate.net

Transmetalation : This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. For this compound, this process requires activation by a base (e.g., carbonate, phosphate). The base reacts with the boronic acid to form a more nucleophilic boronate species. wikipedia.org This boronate then exchanges its organic group (the 4-heptylphenyl group) with the halide on the Pd(II) complex, forming a diorganopalladium(II) intermediate and a boron-containing byproduct. researchgate.netchemrxiv.org The precise mechanism of transfer can be influenced by the nature of the boronic acid, with studies showing that boronic esters can sometimes transmetalate directly without prior hydrolysis. nih.gov

Reductive Elimination : In the final step, the two organic groups on the diorganopalladium(II) complex are coupled together, forming the new carbon-carbon bond of the desired biaryl product. This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the cycle. wikipedia.orgresearchgate.net

Table 1: The Three Key Steps of the Suzuki-Miyaura Catalytic Cycle

| Step | Description | Palladium Oxidation State Change | Role of this compound |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with an organohalide (R-X) to form an R-Pd(II)-X complex. | Pd(0) → Pd(II) | Not directly involved. |

| Transmetalation | The 4-heptylphenyl group is transferred from the activated boronate species to the Pd(II) complex, displacing the halide. | No change | Serves as the source of the 4-heptylphenyl group. |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. | Pd(II) → Pd(0) | Not directly involved. |

While the Suzuki-Miyaura coupling is highly efficient, several side reactions can compete with the desired cross-coupling pathway, potentially lowering the yield of the product. These challenges are general to boronic acids, including this compound.

Protodeboronation : This is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is particularly problematic in the presence of water or acidic conditions and can be exacerbated by prolonged reaction times or high temperatures. To mitigate this, anhydrous solvents, carefully chosen bases (e.g., K₃PO₄), and shorter reaction times are often employed.

Homocoupling : This side reaction involves the coupling of two identical organoboron molecules (leading to 4,4'-diheptyl-1,1'-biphenyl) or two organohalide molecules. Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by the palladium species. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is the most effective strategy to prevent this unwanted pathway.

Catalyst Deactivation : The Pd(0) catalyst can aggregate to form inactive palladium black, particularly at high concentrations or temperatures. The choice of ligands is critical to stabilize the catalytic species and prevent deactivation. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often used to create stable, active catalysts that promote the desired reaction cycle over side reactions. wikipedia.org

Copper-Mediated Cross-Coupling Reactions

Beyond palladium catalysis, this compound can participate in copper-mediated cross-coupling reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings. These reactions are powerful methods for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. nih.govorganic-chemistry.org

In a typical protocol, an arylboronic acid is coupled with a nucleophile such as an amine, phenol (B47542), or thiol in the presence of a copper(I) or copper(II) salt, like Cu(OAc)₂ or CuTC (copper(I) thiophene-2-carboxylate). nih.govorganic-chemistry.orgnih.gov Unlike the Suzuki reaction, these couplings are often performed under non-basic and non-oxidizing conditions, which can be advantageous for sensitive substrates. nih.gov The reaction is tolerant of a wide variety of functional groups and provides a complementary approach to the Buchwald-Hartwig amination for C-N bond formation. The homocoupling of the boronic acid can be a competing side reaction in these systems as well. mdpi.com

Table 2: Scope of Copper-Mediated Couplings with Arylboronic Acids

| Nucleophile Type | Bond Formed | Example Coupling Partner | Reference |

|---|---|---|---|

| Amides (from O-Acetyl Hydroxamic Acids) | C-N | O-Acetyl benzohydroxamic acid | nih.govnih.gov |

| Alkyl Thiols | C-S | Dodecanethiol | organic-chemistry.org |

| N-Hydroxyphthalimide | C-O | N-Hydroxyphthalimide | researchgate.net |

Heck-Type Cross-Coupling Reactions

The classic Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an organohalide with an alkene. organic-chemistry.org A modern variation, often called the oxidative Heck or Heck-Miyaura reaction, utilizes an arylboronic acid, such as this compound, in place of the organohalide. nih.govnih.gov

This process typically requires a palladium(II) catalyst and an oxidant to regenerate the active catalyst in the cycle. nih.gov However, methodologies have been developed that proceed in the absence of an external base or oxidant, broadening the reaction's scope. organic-chemistry.org This halide-free approach is considered more environmentally benign as it avoids the generation of halide waste. nih.gov The reaction allows for the arylation of olefins to produce substituted styrenes or other vinylarenes.

Thiol Ester-Boronic Acid Coupling for Ketone Synthesis

A specialized application for this compound is in the synthesis of ketones through the coupling with thiol esters. This reaction is mechanistically distinct and highly valuable for constructing complex molecules. The process is typically co-catalyzed by palladium and mediated by a copper(I) salt, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC). organic-chemistry.org

A key advantage of this methodology is that it proceeds under neutral, "baseless" conditions, making it suitable for substrates that are sensitive to the basic conditions required in traditional Suzuki-Miyaura reactions. organic-chemistry.org The reaction is thought to involve the activation of the stable carbon-sulfur bond of the thiol ester, followed by transmetalation of the 4-heptylphenyl group from boron to the palladium center, which is facilitated by the copper mediator. organic-chemistry.orgnih.gov

Research in Supramolecular Chemistry and Materials Science

Design and Synthesis of Supramolecular Assemblies with Arylboronic Acids

The synthesis of supramolecular assemblies relies on the specific and directional interactions between molecular components. rsc.org Arylboronic acids are particularly useful in this regard due to the dual nature of their –B(OH)₂ group, which can engage in both strong hydrogen bonding and reversible covalent bond formation. researchgate.net This allows for the programmed assembly of molecules into larger, well-defined structures like macrocycles, cages, and polymers. epfl.chrsc.org

Hydrogen bonding is a primary driving force in the self-assembly of arylboronic acids. The boronic acid group, –B(OH)₂, is an excellent hydrogen bond donor and can also act as an acceptor. nih.gov This functionality often leads to the formation of robust, hydrogen-bonded dimeric motifs in the solid state, which serve as foundational synthons for building larger, predictable networks. acs.org The relative orientation of the two hydroxyl groups (syn or anti) can change to accommodate interactions with other molecules, providing conformational flexibility that is crucial for the assembly of complex architectures. nih.govnih.gov The interplay of these directional hydrogen bonds is fundamental in guiding the formation of specific supramolecular structures. ethernet.edu.et

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to form stable, yet adaptable, molecular structures. nih.gov The chemistry of boronic acids is a cornerstone of DCC, primarily through the formation of boronate esters and boroxines. rsc.org These reactions allow for "error-checking" and self-correction during the assembly process, leading to the thermodynamically most stable product. rsc.org This reversibility is responsive to external stimuli such as pH changes or the presence of competing diols, making boronic acid-based materials ideal for applications in sensing and self-healing materials. rsc.orgresearchgate.netacs.org

The versatility of the boronic acid group allows it to form several distinct types of linkages, each with unique properties that are exploited in self-assembly.

Boronate Esters: These are cyclic esters formed through the reversible condensation reaction between a boronic acid and a molecule containing 1,2- or 1,3-diols. wikipedia.org This interaction is highly specific and forms the basis for saccharide sensors and stimuli-responsive hydrogels. nih.govnih.gov The formation of boronate esters is a dynamic process that can be used to link molecular components into complex, functional systems. researchgate.net

Boroxines: A boroxine (B1236090) is a six-membered ring composed of alternating boron and oxygen atoms, formed by the dehydration of three boronic acid molecules. nih.gov This trimerization is a reversible, entropy-driven process. researchgate.net The equilibrium between the boronic acid monomer and the boroxine trimer can be controlled by factors like temperature and water concentration. clockss.org Electron-donating groups on the aryl ring, such as the heptyl group in (4-heptylphenyl)boronic acid, are known to favor the formation of the boroxine structure. researchgate.net

| Substituent (R) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|---|

| OCH₃ | 12.6 | 33.6 | researchgate.net |

| CH₃ | 13.4 | 35.7 | researchgate.net |

| H | 14.3 | 37.8 | researchgate.net |

| Cl | 15.1 | 37.8 | researchgate.net |

Spiroborates: These are anionic, tetrahedral boron species formed when a boronic acid reacts with bifunctional molecules to create a bicyclic structure around the boron atom. researchgate.net Recent studies have shown that boronate ester covalent organic frameworks (COFs) can be reconstructed into more complex 3D spiroborate-linked frameworks under basic conditions. rsc.org This transformation proceeds through the release of boronic acids from the initial structure, which then react with diols to form the spiroborate linkages. rsc.org

Crystal Engineering with Arylboronic Acid Building Blocks

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. mdpi.com Arylboronic acids are valuable building blocks in this field because their rigid structure and predictable hydrogen-bonding patterns allow for the rational design of crystalline materials. researchgate.net

Co-crystallization is a technique used to combine two or more different molecules into a single, ordered crystalline lattice. Arylboronic acids are frequently used in co-crystallization studies, often with nitrogen-containing heterocyclic compounds, to form novel materials. mdpi.comucl.ac.uk The resulting crystal structures are stabilized not only by the strong O–H···N or O–H···O hydrogen bonds from the boronic acid group but also by a variety of weaker interactions. nih.gov These include π-π stacking, C–H···π, and halogen bonding, which collectively dictate the final three-dimensional arrangement of the molecules. mdpi.commdpi.com Analysis of these weak interactions is crucial for understanding and predicting the packing of molecules in the crystal. researchgate.net

Isostructural design is a principle in crystal engineering where one molecular component in a crystal is replaced by a chemically different but structurally similar component, resulting in a new crystal with the same molecular arrangement. This strategy allows for the fine-tuning of a material's properties without altering its fundamental crystal structure. The predictable and robust hydrogen-bonding behavior of arylboronic acids makes them well-suited for this approach. For example, tetraboronic acids built on tetraphenylmethane (B1200815) and tetraphenylsilane (B94826) cores have been shown to form isostructural, porous diamondoid networks, where the network dimensions can be rationally controlled by the length of the bonds in the central core. acs.org

Integration of Boronic Acids into Polymeric and Nanostructured Materials

The integration of boronic acids into polymeric and nanostructured materials has become a significant area of research, driven by the unique ability of the boronic acid moiety to undergo reversible covalent bonding with diols. nih.govnih.gov This functionality allows for the creation of "smart" materials that can respond to specific stimuli, such as pH changes or the presence of saccharides. rsc.orgresearchgate.net The compound this compound is a particularly interesting building block for such materials due to its amphiphilic nature, combining a hydrophilic boronic acid group with a substantial hydrophobic component consisting of a phenyl ring and a seven-carbon heptyl chain.

The synthesis of boronic acid-containing polymers can be achieved through several routes, including the direct polymerization of unprotected boronic acid monomers or the polymerization of protected boronate esters followed by deprotection. rsc.orgacs.org Reversible addition-fragmentation chain transfer (RAFT) polymerization is a common technique used to create well-defined block copolymers containing boronic acid segments. acs.orgrsc.org When this compound is incorporated into a polymer, the long heptyl tail significantly influences the material's supramolecular self-assembly. In aqueous media, amphiphilic block copolymers containing this compound are expected to self-assemble into well-defined nanostructures such as micelles or vesicles. acs.orgacs.org In these structures, the hydrophobic heptylphenyl groups would form the core, shielded from the aqueous environment, while the hydrophilic boronic acid groups would be exposed at the core-shell interface.

The dissociation of these self-assembled aggregates can be triggered by changes in the environment. For instance, the addition of diols like glucose can lead to the formation of boronate esters, altering the hydrophilic-lipophilic balance and causing the nanostructures to disassemble. acs.org The presence of the heptyl group enhances the hydrophobic driving force for assembly, potentially leading to more stable nanostructures compared to those formed from phenylboronic acids with shorter or no alkyl chains. This robust self-assembly driven by the heptyl group is crucial for creating stable carriers or scaffolds that only respond under specific chemical conditions.

Below is a table illustrating potential polymer architectures incorporating this compound and their resultant nanostructures.

| Polymer Architecture | Monomer Components | Expected Nanostructure in Water | Primary Driving Force for Assembly |

| Diblock Copolymer | Hydrophilic Block (e.g., Poly(ethylene glycol)) + Hydrophobic Block containing this compound | Core-Shell Micelles | Hydrophobic interactions of the heptylphenyl groups |

| Homopolymer | Poly(this compound acrylate) | Ill-defined aggregates or vesicles | Strong hydrophobic aggregation of heptyl chains |

| Graft Copolymer | Hydrophilic backbone (e.g., Poly(acrylic acid)) with pendant this compound groups | Complex aggregates, potentially forming physical crosslinks | Inter-chain hydrophobic association of heptyl groups |

Development of Functional Materials for Selective Molecular Adsorption and Storage

Functional materials designed for selective molecular adsorption leverage specific, reversible interactions to capture target molecules from a complex mixture. rsc.org Boronic acid-functionalized materials are exemplary in this regard, exhibiting a strong and selective affinity for compounds containing cis-1,2 or cis-1,3 diol functionalities. nih.govnih.gov This interaction, which forms a stable five- or six-membered cyclic boronate ester, is the basis for "boronate affinity" materials used widely in separation science. rsc.org The compound this compound offers unique advantages in this context, as its heptyl group can modulate the binding environment to enhance selectivity and performance.

Materials for selective adsorption can be fabricated in various formats, including porous polymers, functionalized magnetic nanoparticles, metal-organic frameworks (MOFs), and nanosilica. acs.orgmdpi.comnih.govnih.gov By grafting or co-polymerizing this compound onto these substrates, materials with a high capacity and selectivity for diol-containing biomolecules like glycoproteins, nucleosides, and catechols can be produced. rsc.orgmdpi.com The capture and release process is typically controlled by pH; binding is favored under alkaline conditions where the boronic acid is in its anionic tetrahedral state, and release is triggered by shifting to an acidic pH, which cleaves the boronate ester. rsc.org

The heptylphenyl moiety of this compound plays a crucial role beyond simply anchoring the boronic acid group. The long alkyl chain creates a hydrophobic microenvironment adjacent to the diol binding site. This can be particularly advantageous for the selective adsorption of amphiphilic molecules that possess both a diol group and a hydrophobic region. The additional non-covalent hydrophobic interactions between the analyte and the heptyl group can significantly increase the binding affinity and specificity compared to materials functionalized with simple phenylboronic acid. nih.gov For example, this could enable the selective capture of specific flavonoids or glycopeptides from complex biological samples or plant extracts. mdpi.comnih.gov This dual-interaction mechanism—covalent boronate ester formation and hydrophobic association—allows for the design of highly tailored materials for specific separation challenges.

The following table details potential applications of materials functionalized with this compound for selective adsorption.

| Material Format | Target Analyte (with cis-diol) | Role of the Heptyl Group | Potential Application |

| Porous Polymer Beads | Flavonoids (e.g., Quercetin, Rutin) | Provides hydrophobic interactions, enhancing selectivity for less polar flavonoids. nih.gov | Extraction of antioxidants from plant extracts. |

| Magnetic Nanoparticles | Glycoproteins (e.g., Ovalbumin) | Creates a hydrophobic pocket near the binding site, improving recognition of specific glycans. mdpi.com | Rapid enrichment of glycoproteins from biological fluids for analysis. |

| Functionalized Silica | Nucleosides (e.g., Adenosine) | Enhances retention of analytes via mixed-mode interaction (boronate affinity + reversed-phase). | Solid-phase extraction for metabolomics and glycomics. rsc.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Catecholamines (e.g., Dopamine) | Modulates pore environment, potentially increasing binding affinity through hydrophobic effects. acs.orgresearchgate.net | Selective sensing and removal of neurotransmitters. |

Advances in Chemical Sensing and Biosensing Applications

Principles of Boronic Acid-Based Sensing Mechanisms

The functionality of boronic acid-based sensors is rooted in their distinct chemical properties, particularly their interactions with diols and their response to pH changes. These principles allow for the design of sensors that can detect biologically relevant molecules like saccharides. rsc.orgsemanticscholar.org

A fundamental principle underlying the application of boronic acids in sensing is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. nih.govnih.gov These diol motifs are prevalent in saccharides and polyols, making boronic acids excellent receptors for these molecules. acs.org The reaction involves the formation of a five- or six-membered cyclic ester, which is a stable complex. nih.govrsc.orgsemanticscholar.orgnih.gov This reversible interaction is the cornerstone of using boronic acid derivatives for the specific recognition and detection of various cis-diol-containing species. nih.govnih.gov The binding event between the boronic acid and the diol can be transduced into a measurable signal, such as a change in fluorescence. nih.gov

The binding affinity between a boronic acid and a diol is highly dependent on the pH of the surrounding environment. acs.orgmdpi.com Boronic acids are Lewis acids and exist in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). nih.govnih.gov The tetrahedral form has a much higher affinity for diols. The formation of the boronate-diol complex is typically favored in neutral to alkaline aqueous solutions, as the equilibrium shifts towards the more reactive tetrahedral boronate anion when the pH is above the pKa of the boronic acid. nih.govacs.org Conversely, under acidic conditions, the complex tends to dissociate. acs.org This pH-dependent equilibrium is a critical factor in designing sensors that operate under specific physiological conditions. For instance, Wulff-type boronic acids, which contain an adjacent amine group, can form an intramolecular B–N coordination bond, enhancing their affinity for diols around neutral pH. nih.govacs.org

| Factor | Description | Significance in Sensing |

| Analyte Structure | The target molecule must contain 1,2- or 1,3-diol groups. | Enables specific recognition of saccharides, glycoproteins, and other polyols. acs.orgnih.gov |

| pH of Medium | Binding is favored at pH values above the boronic acid's pKa. | Allows for tuning the sensor's operating range and is crucial for applications in biological systems with specific pH values. acs.orgmdpi.com |

| Boronic Acid Structure | Substituents on the phenyl ring can alter the pKa and binding affinity. | Modifying the boronic acid allows for the optimization of sensor selectivity and sensitivity for a particular analyte. nih.gov |

Development of Fluorescent Sensors

Fluorescent sensors are a prominent application of boronic acids due to the significant changes in optical properties that can be engineered to occur upon analyte binding. rsc.orgnih.gov These sensors often incorporate a fluorophore, a molecule that emits light after absorbing light at a specific wavelength, alongside the boronic acid recognition unit.

Certain arylboronic acids possess intrinsic fluorescence, meaning they can emit light without being attached to a separate fluorophore. d-nb.inforesearchgate.net The fluorescence characteristics, such as emission wavelength and intensity, are influenced by the electronic properties of the aromatic ring system. d-nb.infomdpi.com For instance, phenylboronic acid itself exhibits absorbance in the UV range with a characteristic vibrational structure and emits fluorescence that can be quenched in the presence of glucose. core.ac.uk The hybridization state of the boron atom (sp² vs. sp³) can also affect the fluorescence intensity. mdpi.com The binding of an analyte like mycolactone (B1241217) can cause the boron atom to change from sp² to sp³ hybridization, leading to a significant enhancement of fluorescence emission. mdpi.com

The most common strategies in designing fluorescent boronic acid sensors involve modulating the fluorescence of a nearby fluorophore through quenching or enhancement mechanisms upon analyte binding. nih.gov

Fluorescence Enhancement: A widely used mechanism is Photoinduced Electron Transfer (PET). In a PET sensor, an amine group is often placed near the boronic acid. The lone pair of electrons on the nitrogen atom can quench the fluorescence of an attached fluorophore (e.g., anthracene). bath.ac.uk When the boronic acid binds to a diol, its Lewis acidity increases, strengthening the interaction between the boron and the nearby nitrogen. This interaction suppresses the PET process, leading to a "turn-on" or enhancement of fluorescence. bath.ac.ukmdpi.com

Fluorescence Quenching: In other sensor designs, analyte binding leads to a decrease, or quenching, of the fluorescence signal. core.ac.uk This can occur if the formation of the boronate ester creates a pathway for non-radiative decay of the fluorophore's excited state. d-nb.info For example, the fluorescence of phenoxathiin-4-boronic acid decreases upon binding with sugars because the resulting tetrahedral boronate ester is non-fluorescent, while the initial trigonal boronic acid is fluorescent. d-nb.inforesearchgate.net

| Sensing Mechanism | Description | Example Fluorophore |

| Photoinduced Electron Transfer (PET) | Analyte binding modulates the electron transfer between a donor (quencher) and an acceptor (fluorophore), typically resulting in fluorescence enhancement. bath.ac.ukmdpi.com | Anthracene acs.orgbath.ac.uk |

| Intramolecular Charge Transfer (ICT) | Binding of the analyte alters the electronic distribution within the molecule, leading to a shift in the emission wavelength or a change in intensity. | Coumarin mdpi.combath.ac.uk |

| Analyte-Induced Aggregation | Binding of the analyte to boronic acid groups on a polymer can induce aggregation, leading to changes in fluorescence. mdpi.com | Polythiophene mdpi.com |

For applications in cellular imaging, it is highly desirable to use fluorescent probes that emit light in the red or near-infrared region of the spectrum. acs.org This is because biological tissues and cells exhibit significant autofluorescence at shorter wavelengths (blue and green), which can interfere with the signal from the sensor. mdpi.comresearchgate.net

The design of red-emitting boronic acid sensors involves coupling the boronic acid recognition moiety with fluorophores that have long emission wavelengths. nih.gov A key strategy is to introduce moieties that promote intramolecular charge transfer (ICT), which can extend the emission wavelength. mdpi.com For example, novel sensors like BS-631 have been developed that emit red fluorescence (maximum emission at 631 nm) after reacting with a boronic acid-containing agent. mdpi.com This allows for clear visualization of the agent within cells, especially when co-staining the nucleus with common blue-emitting dyes like DAPI or Hoechst 33342. mdpi.comresearchgate.net The development of probes like BTTQ, which emits at 567 nm, further improves upon previous designs by offering more rapid reactivity and higher fluorescence intensity, enabling real-time monitoring of boron dynamics in living cells. mdpi.comresearchgate.net

Strategies for Enhanced Selectivity and Sensitivity in Analyte Detection

There is no available research data detailing specific strategies employed to enhance the selectivity and sensitivity of (4-heptylphenyl)boronic acid for analyte detection. General strategies for other boronic acids often involve structural modifications to create specific binding pockets or incorporation into responsive materials, but these have not been reported for this compound.

Applications in Glucose Sensing and Monitoring

No published studies were identified that describe the application of this compound in the field of glucose sensing and monitoring. While phenylboronic acids are a well-established class of compounds for glucose recognition, the specific derivative, this compound, has not been featured in the literature for this purpose. Therefore, no data on its performance, such as sensitivity, selectivity, or detection limits in glucose sensing, can be provided.

Investigations in Medicinal and Biological Chemistry Research

Boronic Acids as Enzyme Inhibitors

Boronic acids are recognized as a significant class of enzyme inhibitors. ambeed.comnih.gov Their mechanism of action often involves the boron atom acting as a Lewis acid, readily interacting with nucleophilic residues in the active sites of enzymes. chemdict.com This interaction can mimic the transition state of the enzymatic reaction, leading to potent and often reversible inhibition. nih.gov

One of the most successful applications of boronic acids in medicine is in the development of proteasome inhibitors for cancer therapy. chemicalbook.com The proteasome is a cellular complex responsible for degrading proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately causing cell death. google.comcnreagent.com

Bortezomib (B1684674), a dipeptidyl boronic acid, was the first proteasome inhibitor to be approved by the FDA for the treatment of multiple myeloma. chemicalbook.commdpi.com The boronic acid moiety in bortezomib is crucial for its activity, as it forms a stable complex with the N-terminal threonine residue in the active site of the 20S proteasome. chemdict.comgoogle.com This reversible inhibition disrupts the normal function of the proteasome, leading to its anticancer effects. mdpi.com While no specific studies on the proteasome inhibitory activity of (4-heptylphenyl)boronic acid have been published, its structural features as an arylboronic acid suggest potential for exploration in this area.

The development of proteasome inhibitors has expanded beyond bortezomib, with second-generation inhibitors like ixazomib also featuring a boronic acid warhead. chemicalbook.com Research in this field continues to explore novel boronic acid-containing compounds with improved efficacy and safety profiles.

The inhibitory action of boronic acids is fundamentally linked to their ability to interact with nucleophilic amino acid residues, such as serine and threonine, which are often found in the catalytic sites of enzymes. Peptide boronic acids have been demonstrated to be potent inhibitors of serine proteases, where the boronic acid forms a covalent adduct with the active site serine. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis.

Similarly, the interaction with threonine residues is key to the inhibition of the proteasome. Boronic acids are more prone to covalently bind with threonine than cysteine residues within the proteasome, contributing to their selectivity. The boron atom in its trigonal planar state reacts with the hydroxyl group of serine or threonine to form a tetrahedral boronate complex, effectively blocking the enzyme's catalytic activity. chemdict.com

Modulation of Protein Function

Beyond direct enzyme inhibition, boronic acids can modulate protein function through various interactions. The ability of boronic acids to form reversible covalent bonds with diols allows them to recognize and bind to glycoproteins. This property can be exploited to target specific proteins or to develop sensors for glycated proteins.

Furthermore, the incorporation of a boronic acid moiety into a molecule can alter its binding affinity and selectivity for a protein target. Phenylboronic acid has been shown to form stable complexes with amino phenolic compounds, leading to enhanced fluorescence and increased affinity for proteins like bovine serum albumin. This suggests that this compound could potentially be used to modulate the function of target proteins through similar non-covalent or reversible covalent interactions.

Boronic Acids as Bioisosteres for Drug Design

Bioisosterism, the replacement of a functional group within a drug molecule with another group that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Boronic acids are considered bioisosteres of carboxylic acids. This is due to the similar geometries and electronic properties of the two functional groups.

The substitution of a carboxylic acid with a boronic acid can lead to compounds with improved biological activity. For instance, boronic acid analogs of the antimitotic agent combretastatin A-4 were synthesized to improve its solubility while maintaining its activity. chemdict.com The use of boronic acids as bioisosteres has been explored in the design of inhibitors for various enzymes, including serine proteases and metallo-β-lactamases. nih.gov

Development of Targeted Drug Delivery Systems

Phenylboronic acid and its derivatives have emerged as valuable components in the design of targeted drug delivery systems. This is largely due to their ability to bind to sialic acid residues, which are often overexpressed on the surface of cancer cells. This interaction can be used to achieve tumor-specific targeting of nanoparticles or other drug carriers.

Furthermore, the pH-responsive nature of the boronate ester linkage can be exploited to create drug delivery systems that release their cargo in the acidic tumor microenvironment. For example, nanoparticles formulated with phenylboronic acid-containing polymers can be designed to be stable at physiological pH but to disassemble and release the encapsulated drug at the lower pH of a tumor. While this compound has not been specifically studied in this context, its phenylboronic acid core suggests it could be a candidate for incorporation into such targeted delivery platforms.

Research into Therapeutic Modalities

The versatility of the boronic acid functional group has led to its investigation in a wide range of therapeutic modalities beyond cancer.

Anticancer: As extensively discussed, the primary therapeutic application of boronic acids has been in oncology, particularly as proteasome inhibitors. chemicalbook.com Boron neutron capture therapy (BNCT) is another anticancer strategy where boron-containing compounds, including phenylboronic acid derivatives, are delivered to tumor cells and then irradiated with neutrons to induce localized cell death.

Anti-inflammatory: Boronic acids have shown potential as anti-inflammatory agents. For example, talabostat, a dipeptidyl boronic acid, acts as an inhibitor of dipeptidyl peptidases and fibroblast activation protein-alpha, leading to an upregulation of cytokines and chemokines that can modulate the immune response. chemicalbook.com